molecular formula C17H12ClF3O3 B2900751 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one CAS No. 109140-15-0

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one

Cat. No. B2900751
CAS RN: 109140-15-0
M. Wt: 356.73
InChI Key: IHSOGNLMQLLNPX-UHFFFAOYSA-N
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Description

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one , commonly known as fomesafen , is an herbicide belonging to the diphenyl ether class. It is used primarily for weed control in various crops. The compound’s chemical formula is C₁₅H₁₀ClF₃N₂O₆S .

Scientific Research Applications

5-CFTB has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes such as tyrosinase, an enzyme involved in melanin production, and lipoxygenase, an enzyme involved in the production of leukotrienes. It has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of drug action.

Mechanism of Action

Target of Action

The primary target of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one, also known as Acifluorfen , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .

Mode of Action

Acifluorfen acts by inhibiting the PPO enzyme . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing lipid peroxidation and cell membrane damage .

Biochemical Pathways

The inhibition of PPO disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these essential molecules, affecting various downstream processes. For instance, the lack of chlorophyll impairs photosynthesis, while heme deficiency affects electron transport in mitochondria .

Pharmacokinetics

It has the potential to leach into groundwater and is persistent in soils and aquatic systems .

Result of Action

The action of Acifluorfen leads to the death of susceptible plants. The inhibition of PPO and the subsequent disruption of heme and chlorophyll biosynthesis result in the cessation of critical cellular functions such as photosynthesis and respiration . This leads to the wilting and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acifluorfen. For instance, its volatility and solubility suggest that it can be affected by temperature, rainfall, and soil type . Furthermore, its persistence in soils and aquatic systems indicates that it may have long-term environmental impacts .

Advantages and Limitations for Lab Experiments

5-CFTB has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use. For example, it is not soluble in water, which may limit its use in certain experiments.

Future Directions

The potential future directions for 5-CFTB are numerous. It could be used to study the effects of oxidative stress on cells and to investigate the mechanisms of drug action. In addition, it could be used to develop new treatments for skin conditions such as hyperpigmentation, as well as for inflammatory conditions such as asthma. It could also be used to develop new inhibitors of tyrosinase and lipoxygenase, which could lead to the development of new drugs. Finally, it could be used to develop new antioxidants that could be used to protect cells from oxidative damage.

Synthesis Methods

The synthesis of 5-CFTB was first reported by Reutov and co-workers in 2002. It involves a two-step reaction sequence starting from 4-chlorophenol. The first step involves the reaction of 4-chlorophenol with trifluoromethane sulfonic anhydride, followed by the reaction of the resulting 4-chloro-3,3,3-trifluoropropan-2-ol with dimethylbenzoyl chloride. The final product is 5-CFTB.

properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3O3/c1-16(2)12-8-10(4-5-11(12)15(22)24-16)23-14-6-3-9(7-13(14)18)17(19,20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOGNLMQLLNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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